molecular formula C13H15N3O2 B030449 4-Acetamidoantipyrine CAS No. 83-15-8

4-Acetamidoantipyrine

Cat. No. B030449
CAS RN: 83-15-8
M. Wt: 245.28 g/mol
InChI Key: OIAGWXKSCXPNNZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 4-acetamidoantipyrine derivatives involves multi-step chemical reactions, starting from readily available precursors. Mercadante et al. (2013) described the synthesis of the oxidation reagent 4-acetamido-2,2,6,6-tetramethylpiperidine-1-oxoammonium tetrafluoroborate, showcasing the compound's utility in oxidative reactions. This synthesis highlights the compound's cost-effectiveness and environmental friendliness due to the use of water as the solvent and minimal use of environmentally unfriendly materials (Mercadante et al., 2013).

Molecular Structure Analysis

Structural studies of 4-acetamidoantipyrine and its derivatives have been conducted using various analytical techniques. Cunha et al. (2005) reported on the reaction of 4-aminoantipyrine with different reagents, leading to new antipyrine derivatives. These derivatives were characterized using X-ray diffraction analysis, providing insight into their molecular structures and potential antibacterial activity (Cunha et al., 2005).

Chemical Reactions and Properties

4-Acetamidoantipyrine participates in a variety of chemical reactions, forming a wide range of products with diverse chemical structures and properties. For instance, the compound can undergo oxidative reactions, serve as a catalyst or stoichiometric oxidant, and react with a multitude of reagents to form Schiff base metal complexes, demonstrating its versatile reactivity and applicability in synthetic chemistry (Mercadante et al., 2013).

Scientific Research Applications

  • Drug Biodistribution : 4-Hydroxyantipyrine and acetaminophen O-sulfate can enhance the biodistribution of drugs to the brain, potentially benefiting drug combinations (Ohkawa et al., 2001).

  • Neurochemical Impact : 4-Aminoantipyrine (AAP) can inhibit the antioxidant enzyme copper-zinc superoxide dismutase (Cu/ZnSOD), indicating potential neurotoxic effects (Teng & Liu, 2013).

  • Biomedical Applications : Schiff base metal complexes derived from 4-aminoantipyrine derivatives have applications in analytical chemistry, corrosion inhibition, energy harvesting, and various therapeutic fields (Sakthivel et al., 2020).

  • Antibacterial Activity : 4-Aminoantipyrine derivatives demonstrate promising antibacterial activity against various bacteria (Cunha et al., 2005).

  • Neuropharmacology : Low concentrations of 4-aminopyridine can alter the membrane potential and evoke responses in hippocampal pyramidal cells, suggesting applications in neuropharmacology (Perreault & Avoli, 1989).

  • Protein Interaction : 4-Aminoantipyrine can bind with bovine serum albumin (BSA) and alter its conformation, which poses potential health risks (Teng et al., 2011).

  • Pharmaceutical Development : Synthesis of aminoantipyrine analogues reveals antibacterial, anticancer, and anticonvulsant properties, indicating their potential in pharmaceutical applications (Ren et al., 2020).

Safety And Hazards

4-Acetamidoantipyrine is classified as a non-combustible solid . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling this compound .

Future Directions

4-Acetamidoantipyrine has shown immense potential as a corrosion inhibitor, championing the protection of mild steel in the most aggressive hydrochloric acid environments . This paves the way for continued exploration and transformative breakthroughs in this captivating field .

properties

IUPAC Name

N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O2/c1-9-12(14-10(2)17)13(18)16(15(9)3)11-7-5-4-6-8-11/h4-8H,1-3H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIAGWXKSCXPNNZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)NC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40232106
Record name N-Antipyrinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Acetamidoantipyrine

CAS RN

83-15-8
Record name 4-Acetylaminoantipyrine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=83-15-8
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Record name N-Acetylaminoantipyrine
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Record name 4-Acetamidoantipyrine
Source DTP/NCI
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Record name N-Antipyrinylacetamide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-(2,3-dimethyl-5-oxo-1-phenyl-3-pyrazolin-4-yl)acetamide
Source European Chemicals Agency (ECHA)
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Record name 4-ACETAMINOANTIPYRINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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